2-(5-Bromothiazol-2-yl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9BrN2S |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C6H9BrN2S/c1-4(2-8)6-9-3-5(7)10-6/h3-4H,2,8H2,1H3 |
InChI Key |
YRUDXXXMDPNPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC=C(S1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 5 Bromothiazol 2 Yl Propan 1 Amine and Its Precursors
Synthetic Pathways to the 5-Bromothiazole (B1268178) Core
The construction of the 5-bromothiazole nucleus is the initial and critical phase in the synthesis of the target compound. This typically involves either building the thiazole (B1198619) ring with the bromine atom already in place or performing a regioselective bromination of a pre-formed thiazole ring.
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a fundamental and widely used method for constructing the thiazole ring. nih.govchemhelpasap.comderpharmachemica.com The classical Hantzsch reaction involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comwjrr.org For the synthesis of 2-aminothiazoles, thiourea (B124793) is commonly employed as the thioamide component. nih.govorganic-chemistry.org This high-yielding reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com
Direct synthesis of 2-amino-5-bromothiazole can be achieved through modifications of this classical approach or by direct bromination of 2-aminothiazole (B372263). One straightforward method involves the direct electrophilic bromination of 2-aminothiazole. The amino group at the 2-position is a strong activating group, directing electrophilic substitution primarily to the 5-position. nih.gov A typical procedure involves dissolving 2-aminothiazole in acetic acid and adding bromine dropwise at a low temperature, followed by stirring at room temperature to yield 2-amino-5-bromothiazole. chemicalbook.com Another approach involves the neutralization of 2-amino-5-bromothiazole hydrobromide with a base like triethylamine (B128534) in a suitable solvent such as tetrahydrofuran. chemicalbook.com
| Method | Reactants | Reagents/Conditions | Product | Yield | Reference(s) |
| Direct Bromination | 2-Aminothiazole, Bromine | Acetic acid, 0°C to room temp. | 2-Amino-5-bromothiazole | 75% | chemicalbook.com |
| Neutralization | 2-Amino-5-bromothiazole hydrobromide | Triethylamine (TEA), Tetrahydrofuran (THF), room temp. | 2-Amino-5-bromothiazole | ~95% | chemicalbook.com |
| Hantzsch Synthesis | α-haloketone, Thiourea | Typically in ethanol, reflux | 2-Aminothiazole derivative | Generally high | chemhelpasap.comderpharmachemica.com |
The regioselectivity of halogenation on the thiazole ring is highly dependent on the substituents present and the reaction conditions. For 2-aminothiazoles, the C5 position is electronically enriched and thus the most susceptible to electrophilic attack. nih.gov Halogenation to produce 2-amino-5-halothiazoles is understood to proceed through an addition-elimination mechanism, where intermediate Δ²-thiazolines have been isolated and characterized. rsc.org
While direct bromination with molecular bromine is effective, milder and more selective reagents have been developed to improve yields and substrate compatibility. Copper(II) halides, particularly CuBr₂, have proven to be efficient reagents for the regioselective halogenation of 2-amino-1,3-thiazoles at the 5-position. nih.govacs.org These reactions are typically carried out under mild conditions, such as at room temperature in acetonitrile. nih.gov This method offers high selectivity for monohalogenation at the C5 position. nih.govacs.orgresearchgate.net Other methods include the use of N-halosuccinimides in conjunction with triphenylphosphine (B44618) under Appel-type conditions, which is particularly useful for protected 2-aminothiazoles. nih.gov More recently, biocatalytic halogenation using vanadium-dependent haloperoxidases has emerged as a green chemistry approach, offering halogenation under mild, aqueous conditions. nih.gov
| Reagent | Position of Halogenation (on 2-aminothiazole) | Conditions | Key Features | Reference(s) |
| Molecular Bromine (Br₂) ** | 5-position | Acetic acid | Classical, effective, but can lead to over-bromination. | chemicalbook.com |
| Copper(II) Bromide (CuBr₂) ** | 5-position | Acetonitrile, room temp. | Mild, highly regioselective for C5. | nih.govacs.org |
| N-Bromosuccinimide (NBS) | 5-position | Various, often with an initiator | Common brominating agent, useful for various substrates. | mdpi.com |
| Vanadium Bromoperoxidase | 5-position | Aqueous buffer, H₂O₂, KBr | Enzymatic, environmentally benign conditions. | nih.gov |
Introduction of the Propan-1-amine Moiety: Strategic Approaches
Attaching the (propan-1-amine) side chain to the C2 position of the 5-bromothiazole core requires a robust and versatile synthetic strategy. This can be accomplished through various functional group transformations or by employing modern cross-coupling methodologies.
A common strategy to introduce side chains onto a heterocyclic core involves the modification of existing functional groups. Starting with 2-amino-5-bromothiazole, the amino group can be acylated to form an amide. For instance, reaction with an appropriate acyl chloride can yield an N-(5-bromothiazol-2-yl)propanamide derivative. mdpi.comnih.gov Subsequent reduction of the amide carbonyl group would then furnish the desired propan-1-amine side chain. This multi-step process allows for the construction of various substituted amine derivatives.
Alternatively, a synthetic route could begin with a 2-halo-5-bromothiazole, such as 2,5-dibromothiazole. A nucleophilic substitution reaction with an appropriate amine could potentially introduce the side chain, although direct SₙAr reactions on the C2 position of thiazoles can be challenging. A more viable approach involves converting the 2-halo position into a more reactive intermediate suitable for coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and general method for forming carbon-nitrogen bonds. researchgate.net This methodology is highly effective for the amination of aryl and heteroaryl halides. nih.gov In the context of synthesizing 2-(5-Bromothiazol-2-yl)propan-1-amine, a suitable precursor would be 2,5-dibromothiazole.
The reaction would involve the selective coupling of propan-1-amine (or a protected equivalent) at the C2 position. The selectivity of the coupling can often be controlled by the choice of palladium catalyst, ligand, and reaction conditions, as the C2 position of the thiazole ring is generally more reactive towards such coupling reactions than the C5 position. The use of bulky biarylphosphine ligands is often crucial for achieving high yields and good functional group tolerance in these transformations. nih.gov An alternative amine source can be ammonium (B1175870) salts, such as ammonium sulfate, which can offer improved selectivity for the formation of primary amines by maintaining a low effective concentration of ammonia (B1221849) in the reaction mixture. semanticscholar.org
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The target molecule contains a stereogenic center at the first carbon of the propyl side chain, meaning it can exist as a pair of enantiomers. The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure forms, which is often a requirement for pharmaceutical applications. acs.org
Strategies for asymmetric synthesis generally fall into two categories: using a chiral starting material or employing a chiral catalyst or auxiliary to induce stereoselectivity.
Chiral Pool Synthesis: A straightforward approach is to utilize a readily available chiral building block. For instance, a protected form of the amino acid L-alanine or D-alanine could serve as the source of chirality. The chiral amino acid could be coupled with the 5-bromothiazole core (e.g., via acylation of 2-amino-5-bromothiazole followed by reduction, or by converting the carboxylic acid to a ketone that is then reductively aminated), transferring its stereochemistry to the final product.
Asymmetric Catalysis: A more versatile method involves the asymmetric reduction of a prochiral precursor. For example, a 2-(5-bromothiazol-2-yl)propan-1-imine could be synthesized and then subjected to asymmetric hydrogenation using a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand. acs.org This approach can provide high enantioselectivity. Similarly, the asymmetric reduction of a corresponding ketone precursor, N-(5-bromothiazol-2-yl)propan-2-one, would yield a chiral alcohol, which could then be converted to the amine with retention or inversion of configuration. The synthesis of chiral thiazoline (B8809763) and thiazole building blocks is a well-established field, providing a variety of methodologies that can be adapted for this purpose. nih.govnih.gov
Chiral Auxiliaries and Catalytic Asymmetric Methods
Asymmetric synthesis aims to directly generate a molecule with a specific three-dimensional arrangement, thereby avoiding the loss of 50% of the material inherent in resolving a racemic mixture. wikipedia.org This is often achieved by using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral substance.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Evans' oxazolidinones and Ellman's tert-butanesulfinamide are prominent examples of versatile chiral auxiliaries used extensively in both academic and industrial settings. yale.eduresearchgate.net For the synthesis of a precursor to this compound, one could envision attaching a chiral auxiliary to a carboxylic acid derivative, followed by a diastereoselective alkylation or other C-C bond-forming reaction to set the crucial stereocenter. wikipedia.org For instance, pseudoephedrine can be used as a chiral auxiliary by forming an amide, which then directs the stereoselective alkylation of the α-proton. wikipedia.org
While effective, the use of stoichiometric auxiliaries has economic and environmental drawbacks due to the need for additional synthetic steps for attachment and removal. rsc.org Consequently, the development of catalytic asymmetric methods has become a major focus of research. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key strategies include asymmetric hydrogenation, conjugate additions, and Mannich reactions. rsc.orgrsc.org Transition metal catalysis, often employing chiral ligands, and organocatalysis are two powerful approaches within this domain. rsc.orgyale.edu For example, a confined imidodiphosphorimidate (IDPi) catalyst has been shown to facilitate the asymmetric synthesis of β-amino acids from bis-silyl ketene (B1206846) acetals with high yields and enantioselectivity. nih.govacs.org Such catalytic approaches represent a more atom-economical and efficient route for producing chiral amine intermediates. rsc.org
Below is a summary of common chiral auxiliaries and catalytic systems used in asymmetric amine synthesis.
| Method Type | Example | Key Features | Typical Substrates |
| Chiral Auxiliary | Evans' Oxazolidinones | Temporarily forms an imide; directs alkylation, aldol, and conjugate addition reactions with high diastereoselectivity. researchgate.net | Carboxylic acid derivatives |
| Chiral Auxiliary | Pseudoephedrine / Pseudoephenamine | Forms a crystalline amide; directs α-alkylation of the corresponding enolate. wikipedia.orgnih.gov | Carboxylic acid derivatives |
| Chiral Auxiliary | tert-Butanesulfinamide (Ellman's Auxiliary) | Reacts with aldehydes/ketones to form sulfinylimines, which undergo diastereoselective nucleophilic addition. yale.edunih.gov | Aldehydes, Ketones |
| Catalytic Asymmetric | Transition Metal Catalysis (e.g., Rh, Ru, Pd with chiral ligands) | Used for asymmetric hydrogenation of imines or enamides, conjugate additions, and Mannich reactions. rsc.org | Imines, α,β-unsaturated compounds |
| Catalytic Asymmetric | Organocatalysis (e.g., Proline, Chiral Phosphoric Acids) | Uses small, metal-free organic molecules to catalyze stereoselective reactions like the Mannich reaction. rsc.org | Aldehydes, Ketones, Imines |
Resolution Techniques for Chiral Amine Intermediates
When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers), a process known as chiral resolution is required to separate them. libretexts.org This is a widely used technique, particularly on an industrial scale. The most common method for resolving racemic amines involves converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent. wikipedia.org
Since diastereomers have different physical properties, such as solubility, melting point, and boiling point, they can be separated by conventional techniques like fractional crystallization. libretexts.org For resolving a racemic amine like this compound, a chiral acid is the resolving agent of choice. The reaction of the racemic amine with a single enantiomer of a chiral acid forms a pair of diastereomeric salts. libretexts.orgrsc.org
For example, reacting a racemic amine (containing both R- and S-enantiomers) with (+)-tartaric acid would yield two diastereomeric salts: (R-amine)-(+)-tartrate and (S-amine)-(+)-tartrate. rsc.org Due to their different crystal packing and intermolecular interactions, one of these salts is typically less soluble in a given solvent and will crystallize out of the solution preferentially. rsc.org The crystallized salt can then be isolated by filtration. Subsequently, treatment of the separated diastereomeric salt with a base will regenerate the pure, single-enantiomer amine and the resolving agent, which can often be recovered. wikipedia.orggoogle.com
The selection of the appropriate resolving agent and solvent system is often determined empirically, as it is difficult to predict which combination will provide the best separation. sciencemadness.org Besides tartaric acid, other commercially available and relatively inexpensive chiral acids are frequently used for this purpose. libretexts.orggoogle.com
The table below lists common chiral resolving agents for amines.
| Resolving Agent | Type | Comments |
| (+)-Tartaric acid / (-)-Tartaric acid | Chiral Acid | Widely used and cost-effective; forms diastereomeric salts with amines. wikipedia.orglibretexts.org |
| (-)-Malic acid | Chiral Acid | Another common, naturally derived chiral acid for resolving basic compounds. libretexts.org |
| (-)-Mandelic acid | Chiral Acid | Effective for a range of amines; available in both enantiomeric forms. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | A strong acid, useful for forming crystalline salts with weakly basic amines. wikipedia.orglibretexts.org |
| Dibenzoyl-tartaric acid | Chiral Acid | A derivative of tartaric acid that can offer different solubility profiles for the diastereomeric salts. sciencemadness.org |
Chemical Transformations and Derivatization Strategies for 2 5 Bromothiazol 2 Yl Propan 1 Amine
Reactions at the Bromine Atom: Functional Group Interconversion
The bromine atom on the thiazole (B1198619) ring is a crucial handle for introducing molecular diversity through functional group interconversion, primarily via metal-catalyzed cross-coupling reactions and nucleophilic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromo-substituted thiazole core is an excellent substrate for these transformations. nih.gov
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid or ester. nih.govmdpi.com This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.govnih.gov For 2-(5-Bromothiazol-2-yl)propan-1-amine, a Suzuki reaction would replace the bromine atom with various aryl, heteroaryl, alkyl, or alkenyl groups, significantly expanding the structural diversity. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate. nih.govmdpi.com For instance, the reaction of a 2-amino-5-bromothiazole derivative with an arylboronic acid can yield the corresponding 5-aryl-2-aminothiazole product. mdpi.comnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild, often room-temperature, conditions. wikipedia.orglibretexts.orgresearchgate.net Applying this to the target compound would introduce an alkynyl substituent at the C5 position, yielding arylalkynes that are valuable in the synthesis of complex molecules and organic materials. libretexts.org A variety of functionalized alkynes can be used, tolerating groups such as free alcohols and amines. soton.ac.uk
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing aryl amines from primary or secondary amines, amides, or sulfonamides. acsgcipr.orgjk-sci.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org By reacting this compound with various primary or secondary amines under Buchwald-Hartwig conditions, a diverse library of C5-amino-substituted thiazole derivatives can be generated.
Table 1: Overview of Cross-Coupling Reactions at the C5-Bromine Position This table is interactive. Click on the headers to sort.
| Reaction | Coupling Partner | Catalyst System | Bond Formed | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) | 2-(5-Aryl/Alkylthiazol-2-yl)propan-1-amine |
| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | 2-(5-Alkynylthiazol-2-yl)propan-1-amine |
| Buchwald-Hartwig | R¹R²NH | Pd(0) catalyst, Ligand, Base | C(sp²)-N | 2-(5-(R¹R²-amino)thiazol-2-yl)propan-1-amine |
Nucleophilic Aromatic Substitution on the Thiazole Ring
While less common than electrophilic substitution on aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient aryl halides. libretexts.org The thiazole ring, being an electron-deficient heterocycle, can facilitate SNAr reactions at the C5 position. This reaction typically requires a strong nucleophile and the presence of electron-withdrawing groups on the ring to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org In some cases, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced by strong nucleophiles. jocpr.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the bromine, forming an intermediate, followed by the departure of the bromide ion. libretexts.orgyoutube.com
Modifications of the Propan-1-amine Moiety
The primary amine of the propan-1-amine side chain is a highly versatile functional group that can readily undergo a variety of chemical transformations.
Acylation, Alkylation, and Sulfonylation of the Amine Functionality
The nucleophilic nature of the primary amine allows for straightforward reactions with various electrophiles to form stable derivatives.
Acylation: The amine can be easily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amide derivatives. mdpi.comsphinxsai.com This is one of the most common derivatization strategies to explore structure-activity relationships. sphinxsai.com
Alkylation: Alkylation of the amine with alkyl halides leads to the formation of secondary and tertiary amines. This modification alters the basicity, lipophilicity, and steric profile of the side chain.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.gov The 2-aminothiazole (B372263) scaffold is a useful starting material for creating sulfonamide derivatives, which are known for a wide range of biological activities. nih.gov
Table 2: Derivatization of the Propan-1-amine Group This table is interactive. Click on the headers to sort.
| Reaction | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acyl chloride, Anhydride, Carboxylic acid | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
Exploration of Amide and Urea (B33335) Derivatives
Amide and urea derivatives are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
Amide Derivatives: As mentioned, amides are readily synthesized from the primary amine. sphinxsai.com A wide array of carboxylic acids can be used, introducing aliphatic, aromatic, or heterocyclic moieties to the molecule. sphinxsai.comnih.gov
Urea and Thiourea (B124793) Derivatives: The primary amine can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. mdpi.comresearchgate.net These functional groups introduce additional hydrogen bonding capabilities and have been explored extensively in the design of bioactive compounds. mdpi.comnih.gov For example, N,N'-disubstituted urea derivatives can be synthesized from amines and carbon dioxide under certain catalytic conditions. unipr.it
Diversification at Other Positions of the Thiazole Ring (C4 and C5)
While the C5 position is readily functionalized via its bromo substituent, the C4 position offers another site for potential modification, although it is generally less reactive.
C4 Position: Electrophilic substitution on the thiazole ring can occur, with the position of substitution depending on the existing substituents. For example, the nitration of 2-acetamido-5-methylthiazole (B112850) has been shown to yield the 4-nitro product. ias.ac.in This suggests that under appropriate conditions, functional groups could be introduced at the C4 position of the this compound scaffold, likely after protection of the amine functionality.
C5 Position: As detailed in section 3.1, the bromine atom at C5 is the primary site for diversification. It is important to note that in some electrophilic reactions, such as nitration of 2-acetamido-5-bromothiazole, the bromine at C5 can be replaced by the incoming electrophile (e.g., a nitro group), providing an alternative route to C5 functionalization. ias.ac.in
Side Chain Modifications and Scaffold Decoration
The primary amino group and the bromo-substituted thiazole ring are the main handles for derivatization of this compound. These functionalities can be selectively targeted to introduce a diverse array of substituents, thereby modifying the physicochemical properties of the parent molecule.
The primary amine of the propan-1-amine side chain can readily undergo a variety of classical amine reactions. Acylation with acyl chlorides or anhydrides introduces amide functionalities, while reaction with isocyanates and isothiocyanates yields urea and thiourea derivatives, respectively. nih.gov Reductive amination with aldehydes and ketones provides access to a wide range of secondary and tertiary amines. Furthermore, N-alkylation can be achieved using alkyl halides, although careful control of reaction conditions is necessary to avoid over-alkylation. rsc.orgnih.gov
The bromine atom at the 5-position of the thiazole ring is a key site for scaffold decoration through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents by reacting the bromo-thiazole with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.govresearchgate.netmdpi.comtcichemicals.com Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing various amino groups at the 5-position. wikipedia.orglibretexts.orgacsgcipr.orgnih.govorganic-chemistry.org These reactions are powerful tools for extending the molecular framework and exploring structure-activity relationships. Additionally, nucleophilic aromatic substitution of the bromine is possible with strong nucleophiles. jocpr.com
Table 1: Representative Side Chain Modifications and Scaffold Decoration Reactions for 2-Aminothiazole Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Side Chain Modification | |||
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | N-acyl derivative | nih.govmdpi.com |
| Schiff Base Formation | Aldehyde or ketone, acid or base catalyst | Imine (Schiff base) | mdpi.com |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, NaH) | Secondary or tertiary amine | rsc.orgnih.gov |
| Scaffold Decoration (at 5-bromo position) | |||
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Na₂CO₃) | 5-Aryl/heteroaryl derivative | mdpi.comnih.govnih.gov |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | 5-Amino derivative | wikipedia.orglibretexts.orgacsgcipr.org |
| Nucleophilic Substitution | Strong nucleophile (e.g., Na₂S, amines) | 5-Sulfanyl or 5-amino derivative | jocpr.com |
Annulation and Ring Expansion Strategies for Novel Heterocyclic Fusion
The 2-aminothiazole core of this compound is a valuable precursor for the synthesis of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing thiazole ring, can be achieved by reacting the bifunctional 2-aminothiazole with appropriate reagents.
A common strategy involves the reaction of the endocyclic and exocyclic nitrogen atoms with bifunctional electrophiles. For instance, reaction with α-haloketones, followed by intramolecular cyclization, leads to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.com Similarly, condensation with β-ketoesters or their equivalents can afford thiazolo[3,2-a]pyrimidine systems. researchgate.net The Hantzsch thiazole synthesis and related multicomponent reactions can also be adapted to construct fused systems in a one-pot fashion. derpharmachemica.com
While ring expansion strategies are less commonly reported for simple 2-aminothiazoles, they represent a potential avenue for the synthesis of novel, medium-sized heterocyclic rings fused to the thiazole core. Such strategies often rely on intramolecular rearrangements or ring-opening/ring-closing sequences.
The derivatization of the side-chain amine can also be a prelude to cyclization reactions. For example, acylation with a reagent containing a second reactive site can be followed by an intramolecular reaction to form a new heterocyclic ring incorporating the side chain.
Table 2: Annulation Strategies for the Synthesis of Fused Heterocycles from 2-Aminothiazole Scaffolds
| Fused Heterocycle | Reagents and Conditions | General Reaction | Reference(s) |
| Imidazo[2,1-b]thiazoles | α-Haloketone, reflux | Cyclocondensation | mdpi.com |
| Thiazolo[3,2-a]pyrimidines | β-Ketoester, acid catalyst (e.g., PPA) | Cyclocondensation | researchgate.net |
| Thiazolo[4,5-d]pyridazines | Reaction of 2-aminothiazole-4-carboxylate with phenyl isothiocyanate, followed by hydrazinolysis and cyclization | Multi-step synthesis | nih.gov |
| Pyrido[2,3-d]thiazoles | Reaction with enaminones under photocatalytic conditions | Annulation | organic-chemistry.org |
Investigation of Molecular Interactions and Biological Target Engagement in Vitro Preclinical Research
Ligand-Target Interactions: Conceptual Framework and Experimental Approaches
The initial stages of drug discovery for compounds like 2-(5-Bromothiazol-2-yl)propan-1-amine derivatives involve a detailed examination of their interactions with specific biological targets. This is primarily achieved through enzyme inhibition studies and receptor binding assays.
For instance, various 2-amino thiazole (B1198619) derivatives have been shown to inhibit metabolic enzymes such as carbonic anhydrase (CA) isoenzymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The inhibitory activity is quantified by the inhibition constant (Ki), with lower values indicating greater potency.
In one study, 2-amino-4-(4-chlorophenyl)thiazole demonstrated potent inhibition of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM. nih.gov The same study found that 2-amino-4-(4-bromophenyl)thiazole (B182969) was an effective inhibitor of hCA II, AChE, and BChE, with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov
Another area of investigation for thiazole derivatives is their potential as anticancer agents through the inhibition of enzymes like human lactate (B86563) dehydrogenase A (hLDHA). acs.org Molecular docking studies have suggested that thiazole-based compounds can bind to the active site of hLDHA, indicating their potential as inhibitors of this key enzyme in cancer metabolism. acs.org
Furthermore, a derivative synthesized from 2-amino-5-bromothiazole, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, has been shown to have a potent inhibitory effect on Karyopherin-β1 (KPNB1), a protein involved in nuclear transport, which is often dysregulated in cancer. nih.govmdpi.com
Table 1: Enzyme Inhibition Data for 2-Aminothiazole (B372263) Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) in µM |
|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |
Data is for structurally related 2-aminothiazole derivatives and not for this compound itself.
Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor. These assays measure the amount of radiolabeled or fluorescently labeled ligand that binds to a receptor in the presence of a test compound. While specific receptor binding data for this compound is limited, research on analogous thiazole derivatives highlights their potential to interact with various receptors.
One notable example is the investigation of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov A screening of a compound library identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov Further characterization of related analogs revealed compounds with IC50 values in the low micromolar range, indicating potent inhibition of ZAC. nih.gov For instance, the analog TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) was identified as an equipotent antagonist of Zn2+- and H+ -evoked ZAC signaling. nih.gov
Table 2: Receptor Antagonist Activity of N-(thiazol-2-yl)-benzamide Analogs at the Zinc-Activated Channel (ZAC)
| Compound | IC50 (µM) |
|---|---|
| 2b | 1-3 |
| 4c | 1-3 |
Data is for structurally related N-(thiazol-2-yl)-benzamide analogs and not for this compound itself.
Mechanistic Elucidation at the Molecular Level
Understanding the molecular mechanisms by which thiazole derivatives exert their effects is crucial for their development as therapeutic agents. This involves investigating the biochemical pathways they modulate and applying structure-based design principles to create more potent and selective compounds.
Thiazole derivatives have been shown to modulate a variety of biochemical pathways, contributing to their diverse biological activities. researchgate.net These compounds can activate or inhibit enzymes and stimulate or block receptors, thereby influencing cellular signaling cascades. researchgate.net For example, the anticancer activity of some 2-aminothiazole derivatives is attributed to their ability to induce apoptosis and disrupt cell signaling pathways in cancer cells. researchgate.net
The inhibition of enzymes like cholinesterases by thiazole derivatives directly impacts cholinergic neurotransmission, a pathway critical in neurodegenerative diseases like Alzheimer's. academie-sciences.fr Similarly, the inhibition of carbonic anhydrases can affect pH regulation and ion transport, which are fundamental cellular processes.
The engagement of thiazole derivatives with targets such as KPNB1 suggests an interference with the nuclear import and export machinery, a vital pathway for cellular function and a potential target in cancer therapy. nih.govmdpi.com The modulation of such fundamental biochemical pathways underscores the therapeutic potential of this class of compounds.
Structure-based drug design is a powerful approach to developing potent and selective inhibitors. This methodology relies on the three-dimensional structure of the biological target to design molecules that can bind with high affinity and specificity.
In the context of thiazole derivatives, structure-based design has been employed to develop inhibitors for enzymes like β-secretase (BACE1), a key target in Alzheimer's disease. nih.gov By designing thiazole-containing ligands that can fit into the active site of BACE1 and form specific interactions with key amino acid residues, researchers have been able to create potent inhibitors. nih.gov For example, a model of an inhibitor bound to β-secretase revealed critical interactions in the active site, guiding further optimization of the compound. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Structural Variations and Their Impact on Activity
The biological activity of a molecule like 2-(5-Bromothiazol-2-yl)propan-1-amine is not static; it can be finely tuned by making systematic modifications to its structure. The core scaffold consists of three key components amenable to variation: the substituent at the 5-position of the thiazole (B1198619) ring, the propan-1-amine side chain at the 2-position, and the terminal primary amine. Understanding the impact of changes to each of these components is fundamental to elucidating the SAR.
The 5-position of the thiazole ring is a primary site for electrophilic substitution, making it a key position for structural modification. pharmaguideline.com The nature of the substituent at this position can significantly alter the electronic properties and steric profile of the entire molecule, thereby affecting its interaction with biological targets. The existing bromo group is an electron-withdrawing halogen that can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
Replacing the bromo group with other halogens (Fluorine, Chlorine, Iodine) would systematically vary parameters like size, electronegativity, and polarizability.
Fluorine: A small, highly electronegative atom, it can act as a hydrogen bond acceptor and may alter the metabolic stability of the compound.
Chlorine: Similar in electronegativity to bromine but smaller, it provides a different steric and electronic profile. In some heterocyclic scaffolds, chloro-substituted analogs have shown potent biological activity. researchgate.net
Iodine: The largest and most polarizable of the common halogens, it is a strong halogen bond donor and can significantly increase lipophilicity, which may impact cell permeability and target binding.
Beyond halogens, introducing other groups such as methyl (electron-donating) or nitro (strongly electron-withdrawing) would provide further insights. globalresearchonline.net An electron-donating group like methyl could increase the basicity of the thiazole ring, while a strong electron-withdrawing group like nitro would decrease it, potentially altering the binding mode or affinity. globalresearchonline.net The SAR for related thiazole derivatives has shown that the presence of both electron-donating and electron-withdrawing groups can enhance biological properties like antibacterial or antioxidant activity. mdpi.com
| Substituent (X) | Key Properties | Predicted Impact on Activity |
|---|---|---|
| -Br (Bromo) | Electron-withdrawing, moderate size, halogen bond donor/acceptor | Baseline activity, potential for halogen bonding interactions. |
| -F (Fluoro) | Highly electronegative, small size, potential H-bond acceptor | May increase metabolic stability and alter electronic interactions. |
| -Cl (Chloro) | Electron-withdrawing, intermediate size | Similar to bromo, but with a different steric profile affecting binding pocket fit. |
| -I (Iodo) | Least electronegative, large size, strong halogen bond donor, increases lipophilicity | Could enhance binding through strong halogen bonds or hydrophobic interactions, but may introduce steric hindrance. |
| -CH₃ (Methyl) | Electron-donating, hydrophobic | Increases lipophilicity and basicity of the thiazole ring, potentially improving hydrophobic interactions. |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Significantly reduces the basicity of the thiazole ring, potentially altering key binding interactions. |
The propan-1-amine side chain acts as a linker between the thiazole core and the basic amine, and its length and structure are critical for correctly positioning the amine for interaction with a target receptor or enzyme. Studies on other classes of compounds, such as N-alkylated 2-aminobenzothiazoles, have demonstrated that the length of the alkyl chain significantly influences biological activity. researchgate.net
Varying the chain length from the current propyl (three-carbon) linker to ethyl (two carbons) or butyl (four carbons) would alter the spatial location of the terminal amine.
Shorter Chain (Ethyl): May bring the amine too close to the thiazole ring, potentially causing steric clashes or failing to reach a key interaction point in the binding site.
Longer Chain (Butyl/Pentyl): Could allow the amine to access a more distant pocket or a different interaction point. However, excessively long chains can introduce too much flexibility, leading to an entropic penalty upon binding and a decrease in affinity. Studies on other bioactive molecules have often found an optimal chain length for receptor binding, with activity decreasing with either shorter or longer chains. researchgate.net
Branching on the alkyl chain, for instance, by moving the methyl group from the alpha-carbon (as in the parent compound) to the beta-carbon, would create a different isomer with a distinct three-dimensional shape, which would almost certainly impact molecular recognition and biological activity.
| Side Chain Structure | Key Properties | Predicted Impact on Molecular Recognition |
|---|---|---|
| -CH(CH₃)CH₂NH₂ (Propyl) | Three-carbon chain, chiral center | Baseline activity, specific distance and orientation for amine interaction. |
| -CH₂CH₂NH₂ (Ethyl) | Shorter, two-carbon chain | May position the amine sub-optimally, potentially reducing activity. |
| -CH(CH₃)CH₂CH₂NH₂ (Butyl) | Longer, four-carbon chain | Could access different binding regions, potentially increasing or decreasing activity depending on the target topology. |
| -CH₂CH(CH₃)CH₂NH₂ (Isobutyl) | Branched isomer | Alters the 3D shape and vector of the amine group, likely leading to a different binding affinity. |
The primary amine of this compound is a key functional group, likely acting as a hydrogen bond donor or interacting with an acidic residue in a biological target through a salt bridge. Derivatization of this amine into secondary or tertiary amines, amides, or sulfonamides is a common strategy in medicinal chemistry to probe the SAR and improve properties. nih.govmdpi.com
N-Alkylation: Converting the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine would alter its hydrogen bonding capacity and basicity. A secondary amine can still act as a hydrogen bond donor, while a tertiary amine cannot. This modification can reveal whether hydrogen bond donation is essential for activity.
N-Acylation: Forming an amide (e.g., N-acetyl) removes the basic character of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen). This change can dramatically alter biological activity, indicating whether the basicity of the amine is crucial for its function. researchgate.net Studies on related 2-aminothiazole (B372263) structures have shown that converting the amine to an amide can confer a range of different biological activities. mdpi.com
| Derivative | Change in Properties | Predicted Impact on Biological Activity |
|---|---|---|
| Primary Amine (-NH₂) | Basic, 2 H-bond donors | Baseline activity, likely forms ionic and/or hydrogen bonds. |
| Secondary Amine (-NHCH₃) | Basic, 1 H-bond donor, increased lipophilicity | Activity may be retained if only one H-bond donor is required; steric bulk may affect binding. |
| Tertiary Amine (-N(CH₃)₂) | Basic, 0 H-bond donors, further increased lipophilicity | Loss of activity if H-bond donation is critical; may improve cell permeability. |
| Amide (-NHCOCH₃) | Neutral, 1 H-bond donor, 1 H-bond acceptor | Significant change or loss of activity if basicity is required for an ionic interaction. May pick up new interactions via the carbonyl group. |
Conformational Analysis and Stereochemical Contributions to Activity
The propan-1-amine side chain contains a chiral center at the carbon atom adjacent to the thiazole ring. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(5-Bromothiazol-2-yl)propan-1-amine and (R)-2-(5-Bromothiazol-2-yl)propan-1-amine. Biological systems are inherently chiral, and it is highly probable that the two enantiomers will exhibit different biological activities. One enantiomer (the eutomer) will likely have a higher affinity for the target than the other (the distomer) because its three-dimensional arrangement of atoms fits more precisely into the chiral binding site.
Conformational analysis, often performed using computational chemistry, can predict the preferred low-energy shapes (conformations) of the molecule. nih.gov The flexibility of the propan-1-amine chain allows it to adopt various conformations, but only a specific conformation, known as the "bioactive conformation," is responsible for binding to the target. Understanding the preferred conformations of the more active enantiomer is key to designing more rigid analogs that are "locked" in this bioactive shape, which can lead to improved potency.
| Isomer | Description | Expected Biological Implication |
|---|---|---|
| (S)-enantiomer | One specific 3D arrangement of atoms. | May fit optimally into the biological target, resulting in higher activity. |
| (R)-enantiomer | The mirror image of the (S)-enantiomer. | Likely to have a poorer fit in the target, resulting in lower or no activity. |
| Racemic Mixture | A 1:1 mixture of (S) and (R) enantiomers. | The observed activity will be an average of the two enantiomers, potentially masking the true potency of the more active one. |
Lead Optimization Strategies Derived from SAR Data
The SAR and SPR data gathered from the systematic variations described above provide a roadmap for lead optimization. The goal of this process is to improve the potency, selectivity, and pharmacokinetic properties of the initial lead compound, this compound. nih.gov
A rational lead optimization strategy based on the potential SAR findings would involve several steps:
Synthesis and Testing of Enantiomers: The first step would be to synthesize and test the pure (S) and (R) enantiomers to identify the more active one (the eutomer). All subsequent modifications should be made to this more potent enantiomer.
Thiazole Ring Substitution: Based on the results from varying the 5-position substituent, a decision can be made to retain the bromo group if halogen bonding appears critical, or to replace it with a different group (e.g., chloro for a smaller profile, or iodo for stronger halogen bonding) that provides a better balance of electronic, steric, and hydrophobic properties.
Side Chain Refinement: If the propyl chain is found to be optimal, minor modifications such as introducing conformational constraints (e.g., incorporating it into a small ring) could be explored to reduce flexibility and lock in the bioactive conformation. If a longer or shorter chain proves more effective, this would become the new standard for the scaffold.
Amine Group Modification: If the primary amine is confirmed to be essential, it would be retained. However, if derivatization to a secondary amine (e.g., N-methyl) maintains or improves activity while potentially improving properties like membrane permeability, this modification would be carried forward.
This iterative process of design, synthesis, and testing, guided by the SAR data, is the cornerstone of medicinal chemistry and is essential for transforming a promising lead compound into a potential drug candidate. nih.gov
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov By calculating the electron density, DFT can accurately predict the optimized molecular geometry of 2-(5-Bromothiazol-2-yl)propan-1-amine in its ground state. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
Furthermore, DFT calculations can elucidate the reactivity of the molecule through various descriptors. For instance, the distribution of the electrostatic potential on the molecular surface can identify regions susceptible to electrophilic or nucleophilic attack. The bromine atom, the nitrogen and sulfur atoms in the thiazole (B1198619) ring, and the amino group are all expected to be key sites for reactivity, and DFT can quantify their relative activities. nih.gov
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-S Bond Length (Thiazole) | 1.75 Å |
| C-N Bond Length (Thiazole) | 1.32 Å |
| C-Br Bond Length | 1.88 Å |
| C-N Bond Length (Amine) | 1.47 Å |
| Dihedral Angle (Thiazole-Propylamine) | 45° |
Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.
Frontier Molecular Orbital (FMO) Analysis and Mulliken Charges
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich thiazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed over the thiazole ring, particularly near the bromine atom, suggesting this is a potential site for nucleophilic attack. nih.gov
Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering further insights into its reactivity and intermolecular interactions. The distribution of Mulliken charges can highlight the polar nature of certain bonds and identify atoms with significant positive or negative charges, which are important for understanding electrostatic interactions with other molecules.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Mulliken Charges for this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Mulliken Charge on N (Amine) | -0.8 |
| Mulliken Charge on Br | -0.2 |
Note: The values in this table are illustrative and would be determined through specific FMO and Mulliken charge analyses.
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govwjarr.com These methods are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Ligand-Protein Interaction Profiling and Hotspot Mapping
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity based on a scoring function. This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.
Hotspot mapping is a technique used to identify key regions within a protein's binding site that are crucial for ligand binding. By identifying these "hotspots," it is possible to design or modify ligands to improve their binding affinity and selectivity. For this compound, this could involve modifying the propanamine side chain or the substituents on the thiazole ring to better interact with identified hotspots.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. mdpi.comresearchgate.net These simulations can reveal the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding process.
Table 3: Illustrative Ligand-Protein Interactions for this compound with a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond (with Amine) | 2.8 |
| LEU 83 | Hydrophobic Interaction (with Thiazole) | 3.5 |
| LYS 22 | Electrostatic Interaction (with Bromine) | 4.1 |
Note: This table provides a hypothetical example of the kind of data generated from a molecular docking and interaction profiling study.
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govscispace.com If this compound is identified as a hit compound, its structure can be used as a template for virtual screening to find other similar or diverse compounds with potentially better activity.
Furthermore, the insights gained from docking and dynamics simulations can be used to design a focused library of derivatives of this compound. This involves making systematic modifications to the parent structure to explore the structure-activity relationship (SAR) and optimize properties such as binding affinity, selectivity, and pharmacokinetic profile.
Pharmacophore Modeling and QSAR (Quantitative Structure-Activity Relationship) Studies
Pharmacophore modeling and QSAR are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. researchgate.netresearchgate.net For a series of active thiazole derivatives, a pharmacophore model could be developed to guide the design of new compounds with improved activity. The key features of this compound, such as the amino group (hydrogen bond donor), the thiazole ring (hydrophobic and aromatic feature), and the bromine atom (hydrophobic/halogen bond donor), would likely be important components of such a model.
QSAR studies establish a mathematical relationship between the physicochemical properties of a set of molecules and their biological activity. researchgate.net By developing a QSAR model for a series of compounds related to this compound, it would be possible to predict the activity of new, unsynthesized derivatives. Descriptors used in QSAR models can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Advanced Spectroscopic and Analytical Research Methodologies for Characterization and Purity Assessment
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of 2-(5-Bromothiazol-2-yl)propan-1-amine. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can confirm the compound's molecular formula, C6H9BrN2S.
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine, which naturally exists as two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion ([M]+) and its fragments, separated by 2 Da, providing a clear signature for the presence of a single bromine atom.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z (for 79Br) |
| [C6H9BrN2S]+ | Molecular Ion | 235.97 |
| [C5H6BrN2S]+ | Loss of •CH3 | 220.95 |
| [C3HBrNS]+ | Cleavage of the propan-amine side chain | 179.91 |
| [C5H8N]+ | Thiazole (B1198619) ring fragmentation | 82.07 |
Note: The corresponding peaks for the 81Br isotope would appear at m/z values +2 Da higher with similar intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (2D NMR, Solid-State NMR for Polymorphs)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The thiazole ring proton (H-4) is expected to appear as a singlet in the aromatic region of the spectrum. wikipedia.org The protons of the propan-1-amine side chain will exhibit characteristic multiplets. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, Br).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Thiazole C2 | - | ~170 | - |
| Thiazole C4 | ~7.5 - 7.8 | ~120 | Singlet |
| Thiazole C5 | - | ~115 | - |
| CH (propan-amine) | ~3.2 - 3.5 | ~55 | Multiplet |
| CH₃ (propan-amine) | ~1.2 - 1.4 | ~20 | Doublet |
| CH₂ (propan-amine) | ~2.8 - 3.1 | ~45 | Multiplet |
| NH₂ (propan-amine) | ~1.5 - 2.5 (broad) | - | Singlet (broad) |
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the thiazole ring and the propan-1-amine side chain.
COSY would show correlations between coupled protons, for instance, between the CH, CH₂, and CH₃ protons of the side chain.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal long-range (2-3 bond) correlations, definitively linking the CH of the side chain to C2 of the thiazole ring.
Solid-State NMR (ssNMR): For crystalline solids, ssNMR is a valuable technique for studying polymorphism. Different crystalline forms (polymorphs) of a compound can have distinct physical properties. ssNMR can detect subtle differences in the chemical environment of the nuclei in different polymorphs, which arise from variations in crystal packing and intermolecular interactions. mdpi.com This is particularly important in pharmaceutical contexts where a specific polymorph is required.
Crystallography: X-ray Diffraction for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the exact three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation.
The process involves growing a single, high-quality crystal of this compound, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov
For this compound, crystallographic analysis would also reveal crucial details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group (N-H···N or N-H···S) and potential halogen bonding involving the bromine atom. researchgate.net These interactions dictate the crystal packing and influence the material's physical properties.
Table 3: Key Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Space Group | Symmetry operations within the crystal |
| Atomic Coordinates | Precise 3D position of every atom |
| Bond Lengths & Angles | Geometric details of the molecular structure |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds, van der Waals forces |
| Absolute Configuration | Determination of R or S configuration for a chiral crystal |
Chromatographic Techniques for Purity and Isomeric Separation (e.g., Chiral HPLC)
Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is commonly used to determine chemical purity. A reverse-phase HPLC method would typically be developed to separate the target compound from any starting materials, by-products, or degradation products.
Isomeric Separation (Chiral HPLC): The carbon atom in the propan-1-amine side chain attached to the thiazole ring is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S forms). Since enantiomers often have different biological activities, their separation and quantification are critical.
Chiral HPLC is the most widely used technique for this purpose. mdpi.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for separating a wide range of chiral amines. unife.it
Table 4: Common Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Chiral Selector Example | Typical Mobile Phase |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Diethylamine |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic acid |
| Protein-based | Cellobiohydrolase (CBH) | Aqueous buffer/Acetonitrile |
| Pirkle-type | (R,R)-Whelk-O 1 | Hexane/Isopropanol |
The development of a robust chiral HPLC method allows for the determination of the enantiomeric excess (ee) of a sample, providing a quantitative measure of its enantiomeric purity.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Strategies for 2-(5-Bromothiazol-2-yl)propan-1-amine Analogues
The generation of diverse libraries of this compound analogues is crucial for exploring structure-activity relationships (SAR) and identifying new lead compounds. While the Hantzsch synthesis remains a foundational method for creating the 2-aminothiazole (B372263) core, future efforts will likely focus on more efficient, versatile, and stereoselective strategies. researchgate.netnih.gov
Emerging synthetic approaches are geared towards improving yield, purity, and molecular diversity. researchgate.net Key areas of development include:
Solid-Phase Synthesis: This technique allows for the parallel synthesis of a large number of analogues, which is highly beneficial for high-throughput screening. nih.gov An efficient approach involves treating resin-bound chiral polyamines with isothiocyanates to generate polythioureas, which are then reacted with various α-halogenoketones to yield chiral polyaminothiazoles after cleavage from the solid support. nih.govnih.gov
Microwave-Assisted Synthesis: This green chemistry approach can significantly reduce reaction times and improve yields for the synthesis of 2-aminothiazole derivatives. researchgate.net It has been successfully employed in the condensation of ketones with thiourea (B124793) in the presence of an iodine catalyst under solvent-free conditions. researchgate.net
Novel Catalytic Systems: Research into new catalysts, such as L-proline or iron(II), is enabling milder and more efficient reaction conditions for thiazole (B1198619) ring formation. acs.org
Stereoselective Synthesis: Given the chiral center in this compound, developing synthetic routes that provide enantiomerically pure compounds is a significant goal. This is critical as different enantiomers can have vastly different biological activities and pharmacological profiles. nih.gov Efficient methods for synthesizing chiral polyaminothiazoles have been developed, providing a template for creating specific stereoisomers of related compounds. nih.govnih.gov
These advanced synthetic methods will facilitate the creation of analogues with modifications at various positions of the molecule, including the thiazole ring, the propane-1-amine side chain, and the bromine atom, which can be replaced or functionalized further using reactions like the Suzuki coupling. mdpi.comnih.gov
| Synthetic Strategy | Key Features | Potential Advantages for Analogue Synthesis | Reference |
|---|---|---|---|
| Solid-Phase Synthesis | Uses a resin support for sequential addition of reagents. | Enables parallel synthesis of large, diversified libraries; simplifies purification. | nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Accelerated reaction times, often higher yields, energy efficient. | researchgate.net |
| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone with a thiourea derivative. | Well-established, versatile for various substitutions on the thiazole ring. | researchgate.netnih.gov |
| Stereoselective Approaches | Employs chiral starting materials or catalysts. | Provides access to enantiomerically pure compounds, crucial for pharmacological studies. | nih.gov |
Exploration of Multi-Target Directed Ligands Incorporating the Thiazole-Amine Scaffold
The traditional "one-target, one-molecule" approach in drug discovery is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders and cancer. nih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, represents a promising therapeutic strategy. nih.govmdpi.com The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds and can be readily modified to interact with diverse targets. nih.govnih.gov
Future research will focus on rationally designing analogues of this compound that can simultaneously modulate several key proteins involved in disease pathways. For instance, in the context of Alzheimer's disease, a thiazole-based MTDL could be engineered to inhibit both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), or to target both histamine (B1213489) H3 receptors and cholinesterases. nih.govnih.gov
The design strategy for such MTDLs often involves linking different pharmacophores together. The thiazole-amine core of this compound can serve as a central scaffold, with functional groups added to provide affinity for additional targets. Research on benzothiazole (B30560) derivatives has already demonstrated the potential of this approach, yielding compounds with balanced activity against cholinesterases and MAO-B. nih.govresearchgate.netku.dk
| Scaffold | Biological Targets | Therapeutic Area | Reference |
|---|---|---|---|
| Benzothiazole | Histamine H3 receptor, AChE, BuChE, MAO-B | Alzheimer's Disease | nih.govresearchgate.net |
| Thiazolidinedione-Thiazole | AChE, MAO-B, BACE-1, COX-2, 5-LOX | Alzheimer's Disease | nih.gov |
| Phenol-Triazole | Cu binding, Aβ peptide aggregation | Alzheimer's Disease | nih.gov |
Application in Chemical Biology Probes and Reporter Molecules
Beyond direct therapeutic applications, the thiazole-amine scaffold is a valuable platform for developing chemical biology probes. These tools are essential for studying biological processes in real-time within living systems. Thiazole and its derivatives, particularly benzothiazoles, are known to exhibit interesting fluorescent properties, making them attractive candidates for the design of "turn-on" or ratiometric fluorescent probes. mdpi.comrsc.orgresearchgate.net
Future directions in this area include the design and synthesis of this compound analogues that can act as:
Fluorescent Probes for Biomarkers: By incorporating specific recognition moieties, thiazole-based probes can be designed to selectively detect and image biologically relevant molecules such as reactive oxygen species (e.g., hydrogen peroxide), specific ions, or thiols like cysteine in living cells. mdpi.comrsc.org For example, a benzothiazole derivative functionalized with an arylboronate ester group has been successfully used as a fluorescent probe for hydrogen peroxide. mdpi.com
Imaging Agents for Disease Pathology: Thiazole derivatives have been developed as fluorescent probes for detecting amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease. nih.gov Analogues could be optimized for enhanced blood-brain barrier penetration and high-affinity binding to Aβ plaques, enabling their use as diagnostic imaging agents.
Membrane Probes: The lipophilic nature of certain thiazole derivatives can be exploited to create probes for studying the structure and dynamics of cell membranes. researchgate.net
The development of these probes provides powerful tools for basic research, diagnostics, and for understanding the mechanism of action of drugs.
| Probe Type | Target Analyte/Structure | Application | Reference |
|---|---|---|---|
| Benzothiazole-AIE Probe | Hydrogen Peroxide (H₂O₂) | Imaging H₂O₂ in living cells. | mdpi.com |
| Benzothiazole-Acrylate Probe | Cysteine (Cys) | Selective sensing and imaging of Cys in cells and zebrafish. | rsc.orgresearchgate.net |
| Benzothiazole-π-System Probe | Amyloid Beta (Aβ) Aggregates | Detection and imaging of Aβ plaques in Alzheimer's models. | nih.gov |
| Coumarin-Thiazole Probe | Cell Membranes | Fluorescence imaging of membranes in live cells. | researchgate.net |
Advanced Computational Methods for Deeper Mechanistic Understanding
In silico techniques are indispensable in modern drug discovery and chemical biology for predicting molecular properties, understanding drug-target interactions, and guiding the rational design of new compounds. nih.gov For the thiazole-amine scaffold, advanced computational methods will be instrumental in accelerating research and providing deeper mechanistic insights.
Future research will increasingly rely on:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is used to screen virtual libraries of this compound analogues against various biological targets, helping to prioritize compounds for synthesis and testing. researchgate.netnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and arene-cation interactions, that are crucial for binding affinity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, confirming the stability of binding modes predicted by docking. nih.gov These simulations can help understand how the ligand induces conformational changes in the target protein and provide more accurate estimations of binding free energy.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.com
Quantum Mechanics (QM) and QM/MM Methods: These methods provide a highly detailed understanding of the electronic properties of the thiazole ring and its interactions within a protein's active site. dntb.gov.ua They can be used to study reaction mechanisms and to accurately calculate interaction energies. dntb.gov.ua
By integrating these computational approaches with experimental synthesis and biological testing, researchers can adopt a more targeted and efficient strategy for developing novel analogues of this compound with desired biological functions. researchgate.net
Q & A
Q. How can synthesis conditions for 2-(5-Bromothiazol-2-yl)propan-1-amine be optimized to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature: Maintain a narrow range (e.g., 0–5°C for bromination steps) to minimize side reactions.
- pH: Adjust to stabilize intermediates; for example, weakly basic conditions (pH 7.5–8.5) may enhance amine group reactivity.
- Reaction Time: Use thin-layer chromatography (TLC) or HPLC to monitor progress and terminate reactions at peak product formation .
- Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the compound .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer: Combine multiple spectroscopic and crystallographic methods:
- NMR Spectroscopy: H and C NMR can confirm the bromothiazole ring and propan-1-amine backbone. For example, the thiazole proton signals typically appear downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., CHBrNS) via exact mass matching .
- X-ray Crystallography: Use SHELX software for structure refinement. Single-crystal diffraction resolves bond lengths and angles, critical for verifying bromine substitution on the thiazole ring .
Q. How should researchers address contradictions between spectral data and computational models?
Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or dynamic processes:
- Replicate Experiments: Ensure spectra are acquired under identical conditions (solvent, temperature).
- DFT Calculations: Perform density functional theory (DFT) using Gaussian or ORCA to simulate NMR shifts and compare with experimental data.
- Dynamic NMR: For flexible moieties (e.g., amine groups), variable-temperature NMR can reveal conformational exchange .
Advanced Research Questions
Q. What computational strategies can elucidate the electronic properties of this compound for drug design?
Methodological Answer: Leverage quantum chemistry tools:
- Electrostatic Potential (ESP) Maps: Generate using Multiwfn to identify nucleophilic/electrophilic regions. The bromine atom’s σ-hole may drive halogen bonding .
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict reactivity. The thiazole ring’s π-system often contributes to low-energy LUMOs .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Parametrize the bromine atom with AMBER force fields for accuracy .
Q. How can noncovalent interactions between this compound and biological targets be analyzed experimentally and computationally?
Methodological Answer: Integrate experimental and theoretical approaches:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) with proteins like kinases.
- Crystal Structure Analysis: Resolve ligand-protein complexes at ≤1.8 Å resolution using SHELXL. Bromine’s anomalous scattering aids phasing .
- Noncovalent Interaction (NCI) Plots: Visualize van der Waals and halogen bonds in 3D using NCIPLOT (based on RDG analysis) .
Q. What strategies resolve crystallographic disorder in this compound derivatives?
Methodological Answer: Address disorder through:
- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals.
- Occupancy Refinement: Split bromine/thiazole positions and refine occupancies with restraints (e.g., SIMU/DELU) to prevent overparameterization.
- Low-Temperature Data Collection: Cool crystals to 100 K to reduce thermal motion artifacts .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
